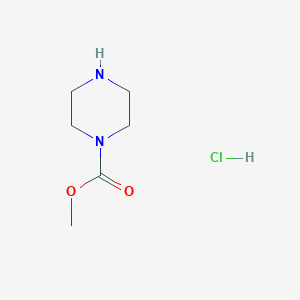

Clorhidrato de metil piperazina-1-carboxilato

Descripción general

Descripción

“Methyl piperazine-1-carboxylate hydrochloride” is a chemical compound used in the synthesis of piperazine derivatives as kinase inhibitors for the treatment of diabetes, diabetic complications, and other diseases . It may also be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .

Synthesis Analysis

The synthesis of “Methyl piperazine-1-carboxylate hydrochloride” involves a reaction of piperazine-1-ium cation, providing a simple, easy, and cheap route to monosubstituted piperazine derivatives . This synthetic arrangement respects the principles of green and sustainable chemistry .

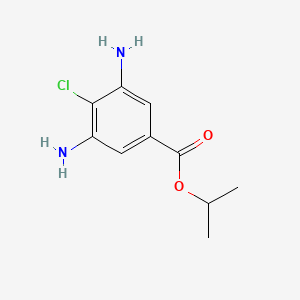

Molecular Structure Analysis

The molecular structure of “Methyl piperazine-1-carboxylate hydrochloride” can be found in various databases such as the NIST Chemistry WebBook .

Chemical Reactions Analysis

“Methyl piperazine-1-carboxylate hydrochloride” is involved in various chemical reactions. For instance, it may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .

Physical and Chemical Properties Analysis

“Methyl piperazine-1-carboxylate hydrochloride” has a molecular weight of 180.63 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Aplicaciones Científicas De Investigación

Síntesis de compuestos farmacéuticos

El clorhidrato de metil piperazina-1-carboxilato se utiliza en la síntesis de varios compuestos farmacéuticos. Su porción piperazina es un bloque de construcción crucial en la creación de medicamentos que exhiben una amplia gama de actividades biológicas. Por ejemplo, se utiliza en la síntesis de tert-butil 2-(N-etil-4-metilpiperzaine-1-carboxamido)etilcarbamato , mostrando su papel en el desarrollo de compuestos con posibles aplicaciones terapéuticas.

Investigación proteómica

En proteómica, este compuesto sirve como reactivo para la preparación de derivados de piperazina utilizados en la investigación proteómica . Sus propiedades estructurales facilitan el estudio de las interacciones y funciones de las proteínas, contribuyendo a la comprensión de sistemas biológicos complejos.

Síntesis química

El this compound juega un papel significativo en la síntesis química, particularmente en la formación de derivados de piperazina a través de diversas rutas sintéticas. Estos métodos incluyen la ciclización de derivados de 1,2-diamina con sales de sulfonio, la reacción de Ugi y la síntesis fotocatalítica , destacando su versatilidad en la síntesis orgánica.

Desarrollo de fármacos

Este compuesto es fundamental en el desarrollo de fármacos, especialmente en las primeras etapas de la síntesis de nuevos agentes medicinales. Está involucrado en la creación de intermediarios que se modifican aún más para producir medicamentos con las propiedades farmacológicas deseadas .

Aplicaciones bioquímicas

En bioquímica, el this compound se utiliza para modificar compuestos bioquímicos, alterando así sus propiedades para aplicaciones específicas. Esto incluye la síntesis de reactivos bioquímicos que pueden utilizarse en diversos ensayos y procedimientos experimentales .

Usos industriales

Si bien se utiliza principalmente en la investigación, este compuesto también encuentra aplicaciones en entornos industriales. Puede utilizarse en la síntesis de materiales que requieren estructuras específicas relacionadas con la piperazina, contribuyendo al desarrollo de nuevos materiales con propiedades únicas .

Mecanismo De Acción

Target of Action

Methyl piperazine-1-carboxylate hydrochloride is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .

Mode of Action

Piperazine, a related compound, is known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine and its derivatives are known to affect a wide range of biochemical pathways due to their broad biological and pharmaceutical activity .

Pharmacokinetics

The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Piperazine, a related compound, is known to cause flaccid paralysis in worms .

Action Environment

It is known that the compound should be stored at room temperature .

Safety and Hazards

When handling “Methyl piperazine-1-carboxylate hydrochloride”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat, sparks, open flames, and hot surfaces .

Análisis Bioquímico

Biochemical Properties

Methyl piperazine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with thymidine kinases, which are enzymes involved in the phosphorylation of thymidine . This interaction is crucial for the synthesis of DNA, as thymidine kinases are responsible for the conversion of thymidine to thymidine monophosphate. Additionally, methyl piperazine-1-carboxylate hydrochloride can form complexes with proteins, affecting their structure and function.

Cellular Effects

Methyl piperazine-1-carboxylate hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting the overall function of the cell. In some cases, methyl piperazine-1-carboxylate hydrochloride has been shown to induce apoptosis, or programmed cell death, in certain cell types.

Molecular Mechanism

The molecular mechanism of action of methyl piperazine-1-carboxylate hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, methyl piperazine-1-carboxylate hydrochloride can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl piperazine-1-carboxylate hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Methyl piperazine-1-carboxylate hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of methyl piperazine-1-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, it can be toxic and cause adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. It is crucial to determine the optimal dosage to maximize benefits while minimizing toxicity.

Metabolic Pathways

Methyl piperazine-1-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. For example, it can affect the metabolic flux of certain pathways by modulating enzyme activity . This modulation can lead to changes in metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is important for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of methyl piperazine-1-carboxylate hydrochloride within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, depending on its interactions with other biomolecules. The distribution of methyl piperazine-1-carboxylate hydrochloride can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

Methyl piperazine-1-carboxylate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles by targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of methyl piperazine-1-carboxylate hydrochloride is essential for elucidating its mechanism of action.

Propiedades

IUPAC Name |

methyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMYJZVBCVZCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593379 | |

| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-75-7 | |

| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl piperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)